molecular formula C10H15ClN2O2 B2995947 2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide CAS No. 2411201-02-8

2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide

Cat. No. B2995947
CAS RN: 2411201-02-8
M. Wt: 230.69
InChI Key: NMYCJKNSDACTCD-UHFFFAOYSA-N
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Description

“2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide” is a chemical compound with the molecular formula C10H15ClN2O2. It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The specific molecular structure of “2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide” would require more specific information or computational chemistry analysis.

Future Directions

The future directions in the research of oxazole derivatives involve the synthesis of various oxazole derivatives and screening them for various biological activities . The specific future directions for “2-Chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide” would depend on its biological activity and potential therapeutic applications.

properties

IUPAC Name

2-chloro-N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-3-8-7(6-12-10(14)5-11)9(4-2)15-13-8/h3-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYCJKNSDACTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)CC)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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